6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a hybrid heterocyclic molecule featuring a pyran-4-one core linked to a 4,6-dimethylpyrimidin-2-ylthio moiety and a 4-ethoxybenzoate ester. Its structure combines pharmacophoric elements associated with bioactivity, including the pyrimidine ring (common in nucleobase analogs) and the pyranone system (implicated in redox and enzyme inhibition properties). The 4-ethoxybenzoate ester likely enhances lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-26-16-7-5-15(6-8-16)20(25)28-19-11-27-17(10-18(19)24)12-29-21-22-13(2)9-14(3)23-21/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNYOKPPNOWCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic molecule with potential biological activities. Its unique structural features, including a pyrimidine moiety and a thioether linkage, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The compound features a pyran ring fused with a pyrimidine and an ethoxybenzoate group, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyranones, including those with similar structures to our compound, have shown activity against various pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of the pyrimidine and thioether groups may enhance interactions with biological targets involved in cancer cell proliferation .
- Anti-inflammatory Effects : Some studies have suggested that similar compounds can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, thereby modulating cellular responses.
- Receptor Interaction : It may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
Recent studies have evaluated the biological activity of compounds structurally related to this compound. Notably:
| Compound | Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antimalarial | <10 | >10 |
| Compound B | Antituberculosis | 2.7 | - |
| Compound C | Anticancer | 14 | - |
These results indicate that modifications to the core structure can significantly influence the biological activity and selectivity of the compounds against various pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are contextualized below against analogs with overlapping motifs, such as pyranones, pyrimidines, and benzoate esters.
Structural Analogues with Modified Benzoate Esters
- 6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate (): This analog replaces the 4-ethoxy group with electron-withdrawing bromo and chloro substituents. The halogenated derivative may exhibit enhanced stability under acidic conditions but reduced solubility in polar solvents compared to the ethoxy variant .
- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): Here, the pyranone is substituted with a 4-methoxyphenoxy group instead of the pyrimidinylthio-methyl moiety. The methoxy group may confer similar lipophilicity to the ethoxy group but with differing metabolic pathways (demethylation vs. deethylation) .
Pyrimidine-Thioether Derivatives
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): This compound retains the pyrimidine-thioether linkage but replaces the pyranone with a thietane ring. The ethyl ester group offers lower steric hindrance than the bulky 4-ethoxybenzoate, possibly enhancing enzymatic hydrolysis rates .
SR24139 ():
A triazole-containing analog with a 4,6-dimethylpyrimidin-2-ylthio group. The triazole ring introduces additional hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability. The hydroxamic acid substituent in SR24139 confers metal-chelating properties absent in the target compound, suggesting divergent applications (e.g., metalloproteinase inhibition vs. kinase targeting) .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity : The pyrimidine-thioether group in the target compound may facilitate interactions with enzymes or receptors via sulfur coordination or π-π stacking (pyrimidine ring). The ethoxybenzoate ester likely prolongs half-life compared to unsubstituted benzoates .
- Synthetic Challenges : Introducing the thioether bridge requires precise control to avoid disulfide formation, as seen in analogs like SR24139 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
